molecular formula C2H3NaO2<br>CH3COONa<br>C2H3NaO2 B150403 Sodium acetate CAS No. 127-09-3

Sodium acetate

Cat. No. B150403
M. Wt: 82.03 g/mol
InChI Key: VMHLLURERBWHNL-UHFFFAOYSA-M
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Patent
US07429609B2

Procedure details

150 mg of 4-methoxy-3-[(E)-2-(pyridin-4-yl)-vinyl]-1H-indazole-5-carboxylic acid ethyl ester was dissolved in a mixed solvent of 3 mL tetrahydrofuran/1 mL methanol, added with 0.5 mL of 5N sodium hydroxide aqueous solution, and heated at 50° C. for 4 hours. The reaction solution was neutralized with acetic acid, and the solvent distilled off under reduced pressure, to give 500 mg of the crudely produced title compound as a mixture with sodium acetate.
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([O:23][CH3:24])=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][N:10]=[C:9]2/[CH:15]=[CH:16]/[C:17]1[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=1)=[O:5])C.[OH-].[Na+:26].[C:27]([OH:30])(=[O:29])[CH3:28]>O1CCCC1>[CH3:24][O:23][C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:14][CH:13]=[C:12]2[C:8]=1[C:9](/[CH:15]=[CH:16]/[C:17]1[CH:18]=[CH:19][N:20]=[CH:21][CH:22]=1)=[N:10][NH:11]2.[C:27]([O-:30])(=[O:29])[CH3:28].[Na+:26] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C(=C2C(=NNC2=CC1)\C=C\C1=CC=NC=C1)OC
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 500 mg of the

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(=NNC2=CC=C1C(=O)O)\C=C\C1=CC=NC=C1
Name
Type
product
Smiles
C(C)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07429609B2

Procedure details

150 mg of 4-methoxy-3-[(E)-2-(pyridin-4-yl)-vinyl]-1H-indazole-5-carboxylic acid ethyl ester was dissolved in a mixed solvent of 3 mL tetrahydrofuran/1 mL methanol, added with 0.5 mL of 5N sodium hydroxide aqueous solution, and heated at 50° C. for 4 hours. The reaction solution was neutralized with acetic acid, and the solvent distilled off under reduced pressure, to give 500 mg of the crudely produced title compound as a mixture with sodium acetate.
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([O:23][CH3:24])=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][N:10]=[C:9]2/[CH:15]=[CH:16]/[C:17]1[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=1)=[O:5])C.[OH-].[Na+:26].[C:27]([OH:30])(=[O:29])[CH3:28]>O1CCCC1>[CH3:24][O:23][C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:14][CH:13]=[C:12]2[C:8]=1[C:9](/[CH:15]=[CH:16]/[C:17]1[CH:18]=[CH:19][N:20]=[CH:21][CH:22]=1)=[N:10][NH:11]2.[C:27]([O-:30])(=[O:29])[CH3:28].[Na+:26] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C(=C2C(=NNC2=CC1)\C=C\C1=CC=NC=C1)OC
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 500 mg of the

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(=NNC2=CC=C1C(=O)O)\C=C\C1=CC=NC=C1
Name
Type
product
Smiles
C(C)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07429609B2

Procedure details

150 mg of 4-methoxy-3-[(E)-2-(pyridin-4-yl)-vinyl]-1H-indazole-5-carboxylic acid ethyl ester was dissolved in a mixed solvent of 3 mL tetrahydrofuran/1 mL methanol, added with 0.5 mL of 5N sodium hydroxide aqueous solution, and heated at 50° C. for 4 hours. The reaction solution was neutralized with acetic acid, and the solvent distilled off under reduced pressure, to give 500 mg of the crudely produced title compound as a mixture with sodium acetate.
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([O:23][CH3:24])=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][N:10]=[C:9]2/[CH:15]=[CH:16]/[C:17]1[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=1)=[O:5])C.[OH-].[Na+:26].[C:27]([OH:30])(=[O:29])[CH3:28]>O1CCCC1>[CH3:24][O:23][C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:14][CH:13]=[C:12]2[C:8]=1[C:9](/[CH:15]=[CH:16]/[C:17]1[CH:18]=[CH:19][N:20]=[CH:21][CH:22]=1)=[N:10][NH:11]2.[C:27]([O-:30])(=[O:29])[CH3:28].[Na+:26] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C(=C2C(=NNC2=CC1)\C=C\C1=CC=NC=C1)OC
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 500 mg of the

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(=NNC2=CC=C1C(=O)O)\C=C\C1=CC=NC=C1
Name
Type
product
Smiles
C(C)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07429609B2

Procedure details

150 mg of 4-methoxy-3-[(E)-2-(pyridin-4-yl)-vinyl]-1H-indazole-5-carboxylic acid ethyl ester was dissolved in a mixed solvent of 3 mL tetrahydrofuran/1 mL methanol, added with 0.5 mL of 5N sodium hydroxide aqueous solution, and heated at 50° C. for 4 hours. The reaction solution was neutralized with acetic acid, and the solvent distilled off under reduced pressure, to give 500 mg of the crudely produced title compound as a mixture with sodium acetate.
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([O:23][CH3:24])=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][N:10]=[C:9]2/[CH:15]=[CH:16]/[C:17]1[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=1)=[O:5])C.[OH-].[Na+:26].[C:27]([OH:30])(=[O:29])[CH3:28]>O1CCCC1>[CH3:24][O:23][C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:14][CH:13]=[C:12]2[C:8]=1[C:9](/[CH:15]=[CH:16]/[C:17]1[CH:18]=[CH:19][N:20]=[CH:21][CH:22]=1)=[N:10][NH:11]2.[C:27]([O-:30])(=[O:29])[CH3:28].[Na+:26] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C(=C2C(=NNC2=CC1)\C=C\C1=CC=NC=C1)OC
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 500 mg of the

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(=NNC2=CC=C1C(=O)O)\C=C\C1=CC=NC=C1
Name
Type
product
Smiles
C(C)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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